tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-oxospiro[34]octan-6-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C14H23NO3 It is characterized by a spirocyclic structure, which includes a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Spirocyclic ketone and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems may be used to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and carbamate group are key features that influence its binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate can be compared with other spirocyclic carbamates and related compounds:
This compound: Unique due to its specific spirocyclic structure and carbamate group.
This compound: Similar in structure but may differ in the position or type of functional groups.
This compound: Another related compound with variations in the spirocyclic core or substituents.
These comparisons highlight the uniqueness of tert-Butyl ((5-oxospiro[3
Properties
IUPAC Name |
tert-butyl N-[(8-oxospiro[3.4]octan-7-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-10-5-8-14(11(10)16)6-4-7-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQFBZNKAAXHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(C1=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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